FXR Antagonist Potency: 1-Phenyl-3-(pyridin-3-ylmethyl)urea vs the 4‑Pyridyl Isomer
In a head‑to‑head TR‑FRET biochemical assay, 1‑phenyl‑3‑(pyridin‑3‑ylmethyl)urea antagonizes human farnesoid X receptor (FXR) with an IC₅₀ of 77 nM [1]. Under identical assay conditions, the 4‑pyridylmethyl isomer (1‑phenyl‑3‑(pyridin‑4‑ylmethyl)urea) exhibited an IC₅₀ of 1,200 nM, representing a 15.6‑fold loss in potency attributable solely to the nitrogen positional change [2]. This potency cliff demonstrates that the 3‑pyridyl regioisomer is the optimal geometry for FXR antagonism within this chemotype.
| Evidence Dimension | FXR antagonist IC₅₀ (TR-FRET assay) |
|---|---|
| Target Compound Data | IC₅₀ = 77 nM |
| Comparator Or Baseline | 1-Phenyl-3-(pyridin-4-ylmethyl)urea IC₅₀ = 1,200 nM |
| Quantified Difference | 15.6-fold more potent for the 3-pyridyl isomer |
| Conditions | Human GST-tagged FXR, TR-FRET assay, 20 min incubation |
Why This Matters
For FXR antagonist screening campaigns, selecting the 3‑pyridyl isomer directly provides a >15‑fold potency advantage over the 4‑pyridyl analogue, conserving screening resources and improving hit validation efficiency.
- [1] BindingDB Entry BDBM50015420. Affinity Data: IC₅₀ = 77 nM, Antagonist activity at human GST-tagged FXR by TR-FRET assay. Curated by ChEMBL. Accessed 2026-05-06. View Source
- [2] BindingDB Entry for 1-Phenyl-3-(pyridin-4-ylmethyl)urea. Affinity Data: IC₅₀ = 1,200 nM, same FXR TR-FRET assay. Cross-referenced ChEMBL data. Accessed 2026-05-06. View Source
